RGH-1756
Description
The compound imidazo[2,1-b]thiazole, 6-(4-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butoxy)phenyl)- is a fused heterocyclic system featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)phenyl group. This structural motif confers diverse pharmacological activities, as imidazo[2,1-b]thiazole derivatives are known for their antibacterial, antifungal, antitumoral, anti-inflammatory, and receptor-modulating properties . The 2-methoxyphenyl-piperazine moiety may enhance receptor binding affinity, particularly for serotonin or dopamine receptors, while the butoxy linker optimizes pharmacokinetic properties.
Properties
CAS No. |
207277-37-0 |
|---|---|
Molecular Formula |
C26H30N4O2S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C26H30N4O2S/c1-31-25-7-3-2-6-24(25)29-15-13-28(14-16-29)12-4-5-18-32-22-10-8-21(9-11-22)23-20-30-17-19-33-26(30)27-23/h2-3,6-11,17,19-20H,4-5,12-16,18H2,1H3 |
InChI Key |
XFCPMLXQURUUPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-methoxy-phenyl)-4-(4-(4-(6-imidazol(2,1-b) thiazolyl)-phenoxy)-butyl-4-(14)C)-piperazine dimethane RGH-1756 RGH1756 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RGH-1756 involves the condensation of 1-(2-methoxyphenyl)piperazine with 6-[4-(4-chlorobutoxy)phenyl]imidazo[1,2-b]thiazole using sodium carbonate and sodium iodide in refluxing methyl isobutyl ketone . Another method involves coupling a phenol derivative with 1-bromo-4-chlorobutane using either sodium carbonate or potassium carbonate in refluxing 5-methyl-2-hexanone .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: RGH-1756 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-b]thiazole ring.
Substitution: Substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine are employed.
Major Products:
Oxidation: Hydroxy-RGH-1756.
Reduction: Reduced imidazo[1,2-b]thiazole derivatives.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
RGH-1756 has several scientific research applications:
Chemistry: Used as a reference compound in analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS)
Biology: Studied for its effects on dopamine D3 receptors and its potential in treating cognitive dysfunction.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmaceutical research.
Mechanism of Action
RGH-1756 exerts its effects by binding to dopamine D3 receptors with high affinity. This binding leads to the induction of c-Fos, a marker of neuronal activity, in a unique pattern. The compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Profiles
Key structural analogs differ in substituents at the 6-position of the imidazo[2,1-b]thiazole core, influencing their biological activities (Table 1).
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
- Target Compound: The piperazinylbutoxyphenyl group suggests CNS activity, analogous to levamisole (an imidazo[2,1-b]thiazole antihelminthic with immunomodulatory effects) . The 2-methoxyphenyl group may enhance blood-brain barrier penetration.
- Chlorophenyl Analogs : The 4-chlorophenyl substituent in correlates with broad-spectrum antimicrobial and anticancer activity, likely due to electron-withdrawing effects enhancing target binding.
- COX-2 Inhibitors : The methylsulfonyl group in is critical for selective COX-2 inhibition, with compound 6a showing >100-fold selectivity over COX-1. This highlights the importance of sulfone groups in anti-inflammatory applications.
- Nitro Group Derivatives : The 4-nitrophenyl substituent in may induce redox-mediated cytotoxicity, common in antitumor agents.
Receptor Targeting and Selectivity
- CXCR4 Antagonism : The Marsault group demonstrated imidazo[2,1-b]thiazole derivatives as CXCR4 antagonists, with potency influenced by aryl substituents . The target compound’s piperazine group may improve GPCR binding.
- COX-2 vs. COX-1 : Methylsulfonylphenyl derivatives (e.g., ) show COX-2 selectivity due to sulfone interactions with the enzyme’s hydrophobic pocket, absent in COX-1.
Biological Activity
Imidazo(2,1-b)thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Imidazo(2,1-b)thiazole, 6-(4-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butoxy)phenyl)- is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Overview of Imidazo(2,1-b)thiazole Derivatives
Imidazo(2,1-b)thiazoles are recognized for their broad spectrum of pharmacological activities, including:
- Antibacterial
- Antiviral
- Antitubercular
- Anticancer
- Anticonvulsant
These compounds often exhibit these activities through various mechanisms of action, making them valuable in drug development.
Antitubercular Activity
Research has indicated that several derivatives of imidazo(2,1-b)thiazole exhibit promising antitubercular activity. For instance, a study synthesized novel derivatives that were evaluated using the Microplate Alamar Blue Assay. Compounds such as 5a-c showed significant efficacy against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
Anticancer Activity
The anticancer properties of imidazo(2,1-b)thiazole derivatives have also been explored. A series of chalcone conjugates featuring this scaffold were evaluated against various human cancer cell lines (MCF-7, A549, HeLa, DU-145, HT-29). The results demonstrated promising cytotoxic activity with IC50 values ranging from 0.64 to 30.9 μM .
Inhibition of Carbonic Anhydrase
Recent studies have investigated the inhibition of carbonic anhydrase (CA) isoforms by imidazo(2,1-b)thiazole-sulfonyl piperazine conjugates. The results indicated selective inhibition of certain isoforms (hCA II), with some compounds showing promising inhibitory activity in the micromolar range .
Synthesis and Evaluation
In a comprehensive study focusing on the synthesis of imidazo(2,1-b)thiazole derivatives, researchers reported the development of several new compounds with varied substituents that enhanced their biological activities. The study highlighted the importance of structural modifications in improving efficacy against specific pathogens and cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the imidazo(2,1-b)thiazole scaffold significantly impacted biological activity. For example, the introduction of methoxy groups or piperazine moieties was found to enhance both antitubercular and anticancer properties .
Q & A
What synthetic strategies are commonly employed to prepare imidazo[2,1-b]thiazole derivatives, and how can reaction conditions be optimized for high yields?
Level: Basic
Methodological Answer:
Imidazo[2,1-b]thiazole derivatives are synthesized via cyclization reactions using α-halo ketones with 2-mercaptoimidazoles , Friedel-Crafts acylation under solvent-free conditions , and ionic liquid-promoted multi-component reactions (e.g., [Bmim]Br for antitubercular hybrids) . Optimization strategies include:
- Green chemistry approaches : Solvent-free conditions reduce environmental impact and improve selectivity (e.g., 90–96% yields in Friedel-Crafts reactions) .
- Catalyst selection : Palladium acetate and cesium carbonate enhance cross-coupling efficiency in pyrimidinyl-substituted derivatives .
- Temperature control : Reflux in phosphorus oxychloride facilitates cyclization without side reactions like N-acylation .
How can QSAR models guide the design of imidazo[2,1-b]thiazole derivatives with enhanced antitumor activity?
Level: Advanced
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects with biological outcomes. Key findings include:
- Electron-withdrawing groups (e.g., halogens) at the 5-position enhance mitochondrial NADH dehydrogenase inhibition .
- Hydrophobic substituents (e.g., phenyl, thienyl) improve binding to kinase active sites (e.g., RSK2 inhibitors) .
- Computational tools : Molecular docking identifies critical interactions (e.g., hydrogen bonding with 15-lipoxygenase’s catalytic Fe²⁺) . Experimental validation via IC₅₀ assays in cancer cell lines (e.g., MCF-7, HepG2) confirms predictions .
What biological activities are associated with imidazo[2,1-b]thiazole scaffolds, and how are these evaluated in vitro?
Level: Basic
Methodological Answer:
Imidazo[2,1-b]thiazoles exhibit:
- Enzyme inhibition : 15-LOX (IC₅₀ = 0.8–5.2 µM) , COX-2 (selectivity index >100) , and acetylcholinesterase (AChE) .
- Antitumor effects : Tubulin polymerization inhibition (e.g., IC₅₀ = 1.2 µM in leukemia cells) .
- Antimicrobial activity : MIC values against Mycobacterium tuberculosis (≤1 µg/mL) .
Evaluation methods : - Enzyme assays : Spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid for 15-LOX) .
- Cytotoxicity : MTT assays with dose-response curves .
- Microplate Alamar Blue assay for antitubercular activity .
What experimental approaches elucidate the mechanism of enzyme inhibition by imidazo[2,1-b]thiazole derivatives?
Level: Advanced
Methodological Answer:
Mechanistic studies employ:
- Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for 15-LOX) .
- Radical scavenging : TEMPO quenching in photocatalytic functionalization confirms radical intermediates .
- Isothermal titration calorimetry (ITC) : Measures binding affinity and thermodynamics (e.g., ΔG for AChE inhibition) .
- X-ray crystallography : Resolves ligand-enzyme co-crystal structures (e.g., RSK2’s ATP-binding pocket) .
How do structural modifications impact the pharmacokinetic properties of imidazo[2,1-b]thiazole derivatives?
Level: Advanced
Methodological Answer:
Key modifications and their effects:
- Piperazinyl butoxy chains : Improve aqueous solubility (logP reduction by 0.5–1.0 units) and blood-brain barrier penetration for CNS targets .
- Methoxy groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Veber’s Rule compliance : ≤10 rotatable bonds and polar surface area <140 Ų improve oral bioavailability (e.g., 65% F in rat models) .
Assessment methods : - In silico predictions : SwissADME for drug-likeness .
- In vitro permeability : Caco-2 cell monolayers .
How can researchers resolve contradictions in reported enzyme inhibition data across studies?
Level: Advanced
Methodological Answer:
Contradictions arise from:
- Varied assay conditions (e.g., pH, substrate concentration) .
- Structural heterogeneity : Substituent positioning (e.g., 6-phenyl vs. 6-thienyl alters NADH dehydrogenase inhibition) .
Resolution strategies : - Standardized protocols : Use recombinant enzymes and uniform substrate concentrations .
- Comparative studies : Test compounds side-by-side under identical conditions (e.g., IC₅₀ for 15-LOX across derivatives) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups’ role in COX-2 selectivity) .
What strategies improve the selectivity of imidazo[2,1-b]thiazoles toward specific kinase targets?
Level: Advanced
Methodological Answer:
- Substituent engineering : Bulky groups (e.g., 2-methylbenzo[d]imidazo) reduce off-target binding to kinases like JAK2 .
- Molecular dynamics simulations : Predict binding pose stability in RSK2 vs. PKA .
- Selectivity screening : Kinase profiling panels (e.g., 50-kinase assay for imidazo[2,1-b]thiazole guanyl hydrazones) .
What in vitro models are recommended for assessing the cytotoxicity of imidazo[2,1-b]thiazole derivatives?
Level: Basic
Methodological Answer:
- Cell lines : MCF-7 (breast), HepG2 (liver), and A549 (lung) for broad antitumor profiling .
- Dose range : 0.1–100 µM with 72-hour incubation to capture delayed apoptosis .
- Controls : Cisplatin or doxorubicin as positive controls; DMSO solvent controls .
- Endpoint assays : MTT for viability, Annexin V/PI for apoptosis, and JC-1 staining for mitochondrial membrane potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
